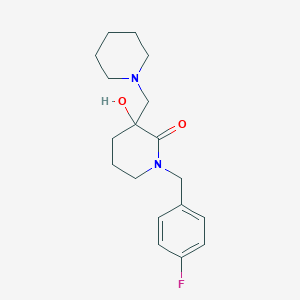
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline, also known as CTMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolines, which are known for their diverse biological activities. CTMQ has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinase C and the modulation of ion channels.
Biochemical and Physiological Effects:
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and have vasodilatory effects. 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has several advantages for use in laboratory experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several potential future directions for research on 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline. These include the development of novel synthetic methods for 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline and its analogs, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, the development of 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics are also potential areas of future research.
Synthesis Methods
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized using various methods, including the Pfitzinger reaction and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of cinnamaldehyde with 2,4,6-trimethylquinoline in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of cinnamaldehyde with aniline and acetic acid in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have vasodilatory effects and reduce blood pressure.
properties
IUPAC Name |
(E)-3-phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-15-21(2,3)22(19-12-8-7-11-18(16)19)20(23)14-13-17-9-5-4-6-10-17/h4-15H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPCMHZGEKZVGP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B6128974.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6128982.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)propanamide](/img/structure/B6128993.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6128999.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![6-tert-butyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6129030.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)
![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![methyl 5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)